molecular formula C22H38O7 B14731078 9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl tripropanoate CAS No. 5453-26-9

9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl tripropanoate

Cat. No.: B14731078
CAS No.: 5453-26-9
M. Wt: 414.5 g/mol
InChI Key: PIPQKKUSCIZVOF-UHFFFAOYSA-N
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Description

9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl tripropanoate is a chemical compound with the molecular formula C22H38O7 It is known for its unique structure, which includes a tetrahydrofuran ring attached to a nonane backbone with three propanoate groups

Preparation Methods

The synthesis of 9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl tripropanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the acid-catalyzed cyclization of 1,4-butanediol.

    Attachment to Nonane Backbone: The tetrahydrofuran ring is then attached to a nonane backbone through a series of nucleophilic substitution reactions.

    Introduction of Propanoate Groups: Finally, the propanoate groups are introduced via esterification reactions using propanoic acid and a suitable catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl tripropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester groups, where nucleophiles like amines or thiols can replace the propanoate groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl tripropanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and polymers.

    Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl tripropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrofuran ring and propanoate groups play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds to 9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl tripropanoate include:

    9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl trioctanoate: This compound has octanoate groups instead of propanoate groups, leading to different physical and chemical properties.

    9-(Tetrahydrofuran-2-yl)nonane-1,4,7-triyl triacetate: This compound has acetate groups, which may result in different reactivity and applications.

Properties

CAS No.

5453-26-9

Molecular Formula

C22H38O7

Molecular Weight

414.5 g/mol

IUPAC Name

[9-(oxolan-2-yl)-4,7-di(propanoyloxy)nonyl] propanoate

InChI

InChI=1S/C22H38O7/c1-4-20(23)27-16-8-10-18(28-21(24)5-2)13-14-19(29-22(25)6-3)12-11-17-9-7-15-26-17/h17-19H,4-16H2,1-3H3

InChI Key

PIPQKKUSCIZVOF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCCCC(CCC(CCC1CCCO1)OC(=O)CC)OC(=O)CC

Origin of Product

United States

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